molecular formula C30H30N2O6 B2906815 N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 898342-99-9

N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2906815
CAS No.: 898342-99-9
M. Wt: 514.578
InChI Key: DRNWAEIVNWXKRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an anthranilic acid derivative reacts with a ketone in the presence of a base.

    Introduction of the Ethoxy and Benzoyl Groups: These groups can be introduced through Friedel-Crafts acylation reactions.

    Formation of the Acetamide Linkage: This step involves the reaction of the quinoline derivative with an appropriate acylating agent.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, known for their antimalarial properties.

    Benzoyl Derivatives: Compounds like benzoyl peroxide, used in acne treatment.

    Acetamide Derivatives: Compounds like paracetamol, known for their analgesic and antipyretic effects.

Uniqueness

N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide, also referred to as C647-0964, is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C30H30N2O6
Molecular Weight: 514.6 g/mol
IUPAC Name: this compound
CAS Number: 898342-87-5

The compound features a complex structure that includes a dimethoxyphenyl group and a dihydroquinoline moiety, which are known for their diverse biological activities.

The biological activity of C647-0964 is primarily attributed to its interactions with various biochemical pathways:

  • Inhibition of Enzymatic Activity: The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may act as a tyrosinase inhibitor, which is significant in the development of skin-whitening agents and treatment of hyperpigmentation disorders .
  • Antioxidant Properties: Compounds with similar structures often exhibit antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.
  • Antimicrobial Activity: Preliminary studies suggest that compounds with similar quinoline structures possess antimicrobial properties against a range of pathogens. This could position C647-0964 as a candidate for further investigation in antimicrobial therapy.

Case Studies

Several studies have explored the biological activities associated with compounds structurally related to C647-0964:

  • Tyrosinase Inhibition Study: A study demonstrated that derivatives of dimethoxyphenyl compounds effectively inhibit tyrosinase activity, suggesting potential applications in cosmetic formulations aimed at skin lightening .
  • Antimicrobial Efficacy: Research on related quinoline derivatives has indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that C647-0964 may also exhibit similar properties, warranting further investigation .

Data Table: Biological Activities

Activity TypeObserved EffectReference
Tyrosinase InhibitionSignificant reduction in enzyme activity
AntimicrobialEffective against various pathogens
AntioxidantPotential to reduce oxidative stressGeneral knowledge

Pharmacokinetics

While specific pharmacokinetic data for C647-0964 is limited, related compounds typically demonstrate favorable absorption profiles when administered orally. The bioavailability and metabolic pathways would need to be elucidated through further studies.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O6/c1-5-19-7-9-20(10-8-19)29(34)24-17-32(26-13-11-22(38-6-2)15-23(26)30(24)35)18-28(33)31-25-16-21(36-3)12-14-27(25)37-4/h7-17H,5-6,18H2,1-4H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNWAEIVNWXKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.